molecular formula C13H9NO2S2 B2360915 (5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 1422655-51-3

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2360915
CAS RN: 1422655-51-3
M. Wt: 275.34
InChI Key: SOCCRKZXYHAIPZ-WDZFZDKYSA-N
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Description

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. This compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. The synthesis of this compound has been extensively studied, and several methods have been developed for its preparation.

Scientific Research Applications

Pharmaceutical Agent Development

2H-chromenes are significant in the pharmaceutical industry due to their presence in natural products and biologically active molecules . The compound could be explored for its therapeutic potential, particularly as a lead compound in drug discovery programs targeting various diseases.

Materials Science

The structural motif of 2H-chromenes is utilized in materials science. The compound’s unique structure could be applied in the development of new materials with specific optical or electronic properties, potentially useful in creating advanced sensors or semiconductors .

Organic Synthesis

2H-chromenes serve as key intermediates in organic synthesis. This compound could be used to synthesize complex molecules, especially in constructing oxygen-containing heterocycles that are prevalent in many organic compounds .

Anticancer Research

Compounds with the 2H-chromen structure have been studied for their anticancer properties. Specifically, derivatives like ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate have shown promise in suppressing malignant behaviors in non-small cell lung cancer by inhibiting critical signaling pathways .

Antioxidant Applications

The compound’s potential antioxidant properties could be investigated, given the interest in chromene derivatives for their ability to stabilize free radicals. This application could extend to the preservation of biological samples or in the development of skincare products .

Drug Delivery Systems

The structure of this compound suggests potential for use in drug delivery systems, particularly in the encapsulation within cyclodextrins to improve stability and bioavailability of therapeutic agents .

properties

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S2/c15-12-11(18-13(17)14-12)6-8-5-9-3-1-2-4-10(9)16-7-8/h1-6H,7H2,(H,14,15,17)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCCRKZXYHAIPZ-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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